5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide
Description
Properties
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-3-4-10(2)13(7-9)18-8-11-5-6-12(19-11)14(17)16-15/h3-7H,8,15H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDIXIQKOUWJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328086 | |
| Record name | 5-[(2,5-dimethylphenoxy)methyl]furan-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
375350-27-9 | |
| Record name | 5-[(2,5-dimethylphenoxy)methyl]furan-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazinolysis of Methyl 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylate
The most widely reported method involves hydrazinolysis of the corresponding methyl ester. This two-step process begins with synthesizing methyl 5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxylate, followed by its reaction with hydrazine hydrate.
Step 1: Synthesis of Methyl Ester Intermediate
The ester precursor is prepared via alkylation of 2,5-dimethylphenol with a chloromethyl furan derivative. For example:
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Reagents :
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2,5-Dimethylphenol
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Methyl 5-(chloromethyl)furan-2-carboxylate
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Base (e.g., )
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Solvent: Dimethylformamide (DMF) or acetone
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-
Conditions :
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Reaction temperature: 60–80°C
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Duration: 12–24 hours
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Workup: Filtration, solvent evaporation, and purification via silica gel chromatography.
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The alkylation proceeds via an mechanism, where the phenoxide ion attacks the chloromethyl group.
Step 2: Hydrazinolysis to Carbohydrazide
The methyl ester is treated with excess hydrazine hydrate to yield the target carbohydrazide:
Optimized Conditions :
Mechanistic Insight :
Hydrazine acts as a nucleophile, displacing the methoxy group via nucleophilic acyl substitution. The reaction is driven by the liberation of methanol, which is removed to shift equilibrium toward the product.
Direct Condensation of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic Acid with Hydrazine
An alternative route involves activating the carboxylic acid as an acid chloride before reacting with hydrazine.
Step 1: Acid Chloride Formation
Step 2: Hydrazide Formation
The acid chloride is treated with hydrazine hydrate in an inert solvent:
Optimized Conditions :
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Solvent: Dichloromethane or tetrahydrofuran
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Temperature: 0–5°C (to minimize side reactions)
Comparative Analysis of Methods
| Parameter | Hydrazinolysis of Ester | Acid Chloride Route |
|---|---|---|
| Reaction Steps | 2 | 2 |
| Yield | 70–85% | 60–75% |
| Cost | Moderate | High (due to ) |
| Safety | Low hazard (ethanol) | High hazard () |
| Scalability | Industrial-friendly | Limited by acid chloride handling |
The ester route is preferred for its higher yield and safety profile, whereas the acid chloride method is reserved for substrates sensitive to alkaline conditions.
Optimization and Challenges
Solvent Selection
Temperature Control
Chemical Reactions Analysis
5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the furan ring or the phenoxy group can be substituted with other functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and hydrazides.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly for its potential antitumor and antimicrobial activities:
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Anticancer Activity : Studies have indicated that 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (NCI-H522). The growth inhibition (GI50) values suggest significant potency at low concentrations.
Cell Line GI50 (µM) NCI-H522 0.34 MCF7 0.52 OVCAR-3 0.33 PC-3 0.56 - Antimicrobial Properties : The compound has been evaluated for antibacterial and antifungal activities, showing effective inhibition against several pathogenic strains.
Materials Science
In materials science, the unique properties of this compound make it suitable for developing new materials:
- Polymer Synthesis : It can be used as a monomer in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties.
- Coatings and Composites : The compound's hydrophobic nature allows its application in coatings that require water resistance and durability.
Environmental Science
The environmental applications of this compound are also noteworthy:
- Biodegradable Plastics : As a building block for biodegradable plastics, it can contribute to reducing plastic waste by providing an alternative to petroleum-based products.
Case Study 1: Anticancer Activity Assessment
A study conducted on the anticancer activity of various hydrazone derivatives included this compound. The results demonstrated significant cytotoxicity against multiple cancer cell lines, indicating its potential as a lead compound for further drug development.
Case Study 2: Material Development
Research on the use of this compound in polymer synthesis highlighted its ability to enhance the mechanical properties of biopolymers. The incorporation of this hydrazide into polymer matrices resulted in materials with improved strength and thermal stability.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Group
The phenoxy substituent’s electronic and steric properties significantly differentiate analogs:
- 5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide (): Incorporates electron-withdrawing Cl and NO₂ groups, increasing electrophilicity and reactivity compared to the dimethyl-substituted target compound. This may reduce metabolic stability but enhance interactions with electron-rich biological targets .
- 5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide (): Features a methoxy (electron-donating) and propyl (hydrophobic) group, improving lipophilicity (logP) and membrane permeability. Its molecular weight (304.34 g/mol) is higher than the target compound due to the propyl chain .
Core Heterocycle Modifications
Replacing the furan core with other heterocycles alters electronic properties and bioactivity:
- (2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride (): The oxadiazole ring introduces nitrogen atoms, enabling hydrogen bonding and dipole interactions distinct from the furan’s oxygen. The ethyl-methylamine side chain adds basicity, influencing solubility and target engagement .
Functional Group Additions
- N’-Substituted Acetohydrazides (): Compounds like N’-benzylidene-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide incorporate thioether and Schiff base functionalities, broadening interaction modes (e.g., covalent binding via thiol groups) .
- Naphtho[2,1-b]furan-2-carbohydrazide Derivatives (): The naphthofuran system extends π-conjugation, enhancing stacking interactions with aromatic residues in enzymes or DNA, as seen in antifungal studies .
Comparative Data Table
*Estimated based on structural similarity to .
Biological Activity
5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C14H16N2O3. Its structure includes a furan ring, a phenoxy group, and a carbohydrazide moiety, which are critical for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cell growth and proliferation.
- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing downstream signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties by disrupting essential metabolic processes in microbial cells.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Antimicrobial Studies : Research has demonstrated that this compound effectively inhibits the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Cytotoxicity Assessment : In vitro studies using human cancer cell lines have revealed that the compound exhibits selective cytotoxicity. For example, it was found to induce apoptosis in MCF7 breast cancer cells with an IC50 value significantly lower than that for normal cell lines .
- Enzyme Interaction Studies : Investigations into the mechanism of action have shown that this compound can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both prokaryotic and eukaryotic organisms. This inhibition could be responsible for its observed antimicrobial effects .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution and hydrazide coupling. A modified approach involves reacting 5-(chloromethyl)furan-2-carboxylic acid with 2,5-dimethylphenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by hydrazide formation using hydrazine hydrate . Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of furan intermediate to phenol) and inert atmosphere to prevent oxidation. Purity is enhanced via recrystallization from ethanol/water (70:30 v/v).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Expect signals for the dimethylphenoxy group (δ 2.25 ppm, singlet for CH₃ groups) and the furan ring (δ 6.35–7.10 ppm, multiplet for protons). The carbohydrazide NH₂ appears as a broad singlet at δ 9.2–9.8 ppm .
- FT-IR : Key peaks include C=O stretch (~1650 cm⁻¹), N–H bend (~1550 cm⁻¹), and C–O–C (furan) at ~1250 cm⁻¹.
- LC-MS : Molecular ion [M+H]⁺ at m/z 305.3 (calculated for C₁₅H₁₆N₂O₃).
Q. What preliminary assays are recommended to evaluate its bioactivity, and how should controls be designed?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on HeLa or HEK293 cells) at concentrations of 10–100 μM. Include positive controls (doxorubicin) and solvent controls (DMSO ≤0.1%). Antioxidant potential can be screened via DPPH radical scavenging (IC₅₀ calculation) with ascorbic acid as a reference .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and which software/parameters are critical?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to enzymes like cyclooxygenase-2 (COX-2) or microbial targets (e.g., E. coli DNA gyrase). Parameterize force fields (AMBER) for furan and phenoxy groups. Validate predictions with MD simulations (NAMD, 50 ns) to assess binding stability .
Q. What strategies resolve contradictions in observed bioactivity data (e.g., cytotoxicity vs. antioxidant effects)?
- Methodological Answer :
- Dose-Dependent Analysis : Test lower concentrations (1–10 μM) to distinguish pro-oxidant (high dose) vs. antioxidant (low dose) effects.
- Mechanistic Profiling : Use ROS detection probes (e.g., DCFH-DA) to quantify oxidative stress. Pair with transcriptomics (RNA-seq) to identify pathways like Nrf2/ARE .
Q. How can reaction engineering improve scalability while minimizing byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
